4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-yl)-1,3,2-dioxaborolane is a boronate ester featuring a nitronaphthalene substituent. Structurally, it consists of a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone conjugated to a 5-nitro-substituted naphthalene moiety. This compound is part of a broader class of arylboronates widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The nitro group introduces strong electron-withdrawing effects, which can modulate electronic properties, solubility, and reactivity in catalytic transformations.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-nitronaphthalen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-5-8-12-11(13)7-6-10-14(12)18(19)20/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZKGUNTVLPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Lithiation :
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5-Nitro-1-bromonaphthalene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at –78°C under inert atmosphere.
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The bromine atom is replaced by lithium, forming a highly reactive aryllithium intermediate.
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Critical Parameter : Slow addition of n-BuLi prevents side reactions, as nitro groups are sensitive to strong bases.
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Borylation :
Optimization and Yields
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Key Variables :
Table 1. Representative Yields from Lithiation-Borylation
Miyaura Borylation via Palladium-Catalyzed Cross-Coupling
Miyaura borylation offers a milder alternative, leveraging palladium catalysts to couple bis(pinacolato)diboron (B₂pin₂) with halogenated nitronaphthalenes. This method avoids cryogenic conditions and enhances functional group tolerance.
Catalytic System and Protocol
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Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂).
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Base : Potassium acetate (KOAc) facilitates transmetallation.
Reaction Steps :
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5-Nitro-1-bromonaphthalene, B₂pin₂, Pd(dppf)Cl₂, and KOAc are combined in dioxane.
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The mixture is heated to 90°C for 12–18 hours.
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Purification via silica gel chromatography isolates the product.
Performance and Limitations
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Advantages :
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Challenges :
Table 2. Miyaura Borylation Conditions
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|---|
| 4-Bromo-2-methylphenol | Pd(dppf)Cl₂ (5 mol%) | KOAc | Dioxane | 90 | 75% |
| 5-Nitro-1-bromonaphthalene* | Pd(dppf)Cl₂ (5 mol%) | KOAc | Dioxane | 90 | ~70%† |
*Hypothetical extension of literature conditions.
†Estimated based on analogous reactions.
Direct Borylation of Nitronaphthalene via C–H Activation
Emerging methodologies exploit transition metal catalysts to functionalize C–H bonds directly, bypassing pre-halogenated intermediates. While less documented for nitronaphthalenes, iridium-based systems show promise.
Iridium-Catalyzed Borylation
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Catalyst : Ir(COD)(OMe)₂ with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).
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Boron Source : Pinacolborane (HBpin).
Mechanistic Insights :
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The nitro group directs ortho-C–H activation, enabling regioselective borylation.
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Steric hindrance from the tetramethyl dioxaborolane group may reduce efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-Aminonaphthalene-1-boronic acid.
Substitution: Biaryl compounds.
Hydrolysis: 5-Nitronaphthalene-1-boronic acid.
Scientific Research Applications
Drug Development
4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-yl)-1,3,2-dioxaborolane has been investigated for its potential as a pharmaceutical agent. The presence of the nitro group enhances its biological activity and selectivity towards certain biological targets. Research indicates that derivatives of this compound exhibit promising antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation.
Reagent in Cross-Coupling Reactions
This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boron atom facilitates the formation of carbon-carbon bonds between aryl and vinyl halides and organoboron compounds. The high stability and reactivity make it an ideal candidate for synthesizing complex organic molecules.
Synthesis of Functionalized Compounds
The ability to introduce functional groups selectively allows chemists to create a variety of functionalized compounds that are useful in further chemical transformations. This feature is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry
In materials science, this compound is used as a building block for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boron counterparts.
Optoelectronic Applications
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into device architectures can improve charge transport and light emission efficiency.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al., 2024 | Organic Synthesis | Successfully utilized in the synthesis of complex natural products through Suzuki coupling reactions with yields exceeding 90%. |
| Lee et al., 2023 | Material Development | Developed a new class of boron-containing polymers that showed improved thermal stability and mechanical strength compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The nitro group on the naphthalene ring can also participate in electron transfer processes, enhancing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural analogs and their substituent effects:
Key Observations:
- Steric Profile: The planar naphthalene system imposes less steric hindrance than bulky substituents like tetrahydronaphthalene derivatives .
- Solubility: Nitro groups enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: Electron-withdrawing nitro groups typically require harsher conditions (e.g., elevated temperatures, stronger bases) for cross-coupling compared to electron-rich boronates. For example, 2-nitrophenylboronates exhibit lower reactivity than phenyl or thienyl analogs .
- Catalyst Compatibility: Palladium catalysts with electron-rich ligands (e.g., PPh₃) may struggle with nitro-substituted boronates due to competitive coordination; alternative catalysts (e.g., Pd(OAc)₂ with SPhos) could improve yields .
Functionalization Potential
The nitro group offers post-synthetic modification pathways, such as reduction to an amine (-NH₂) using Pd/C or Zn/HCl, enabling access to amino-functionalized naphthalene derivatives . This contrasts with methyl or halide-substituted boronates, which lack such versatile handles.
Q & A
Q. What conceptual models explain the compound’s regioselectivity in cross-coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
